molecular formula C24H38O5 B13431674 21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one

21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one

Cat. No.: B13431674
M. Wt: 406.6 g/mol
InChI Key: WAFWZVAYLWXGLG-GSWJDENISA-N
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Description

21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one is a synthetic steroid compound. It is an intermediate used in the synthesis of various steroid derivatives. The compound has a molecular formula of C23H34O6 and a molecular weight of 406.524 .

Preparation Methods

Synthetic Routes and Reaction Conditions

21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one is synthesized through a series of chemical reactions. One common method involves the use of (16b)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione as an intermediate. This intermediate undergoes epoxidation, Grignard addition, and oxidation to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, altering the acetoxy and hydroxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 21-Acetoxy-3b,17a-dihydroxy-5a-pregnane-11,20-dione
  • (16b)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione

Uniqueness

21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one is unique due to its specific functional groups and stereochemistry. These features make it a valuable intermediate in the synthesis of various steroid derivatives, offering distinct reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

IUPAC Name

[2-[(5S,8R,9S,10S,13S,14S,16S,17R)-3,17-dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H38O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h14,16-20,26,28H,5-13H2,1-4H3/t14-,16-,17?,18+,19-,20-,22-,23-,24-/m0/s1

InChI Key

WAFWZVAYLWXGLG-GSWJDENISA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@H]4CC(CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)O

Canonical SMILES

CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)O

Origin of Product

United States

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